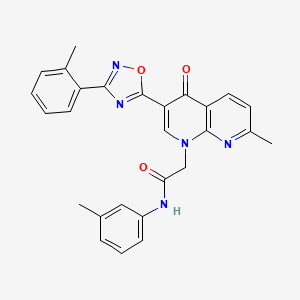

![molecular formula C21H28INO2 B2628717 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide CAS No. 1047974-83-3](/img/structure/B2628717.png)

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

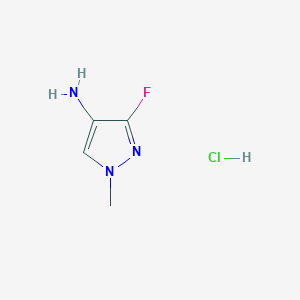

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide (2DPHHP) is a novel organic compound that has recently been the subject of numerous scientific studies. It is a quaternary ammonium salt derived from the condensation of 2-ethynyl-2,4-dimethoxyphenol (2EDMP) and 1-hexylpyridinium iodide (1HP). 2DPHHP is a highly versatile compound with a wide range of applications in the fields of organic synthesis, material science, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

Bridgehead Nitrogen Heterocycles :A study on the reaction of 1,2-diaminopyridinium iodide with β-dicarbonyl compounds revealed the formation of various pyridinium iodide derivatives through condensation reactions. These reactions underline the synthetic versatility of pyridinium salts in creating heterocyclic compounds, which could be analogous to the synthesis and reactivity of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide in forming heterocyclic structures (Potts, Dugas, & Surapaneni, 1973).

Interactions with Organic Dyes and Cyclodextrins

Surface Interaction and Self-Assembly with Organic Dyes :Research into the interactions between novel substituted merocyanine dyes (structurally similar to the compound ) and cyclodextrins showcased the formation of "supramolecular polymers" with remarkable fluorescence properties. This suggests potential applications in the development of fluorescent materials and sensors, highlighting how similar interactions could be explored for 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide (Ivanova et al., 2010).

Photocurrent Generation and Nonlinear Optics

Enhancement of Photocurrent Generation :A study on stilbazolium dye dimers in Langmuir-Blodgett monolayer films, including compounds similar to the targeted chemical, demonstrated enhanced photocurrent generation. This enhancement suggests potential applications in photoelectrochemical cells and optoelectronic devices, indicating that 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide could be researched further for its optoelectronic properties (Li et al., 2001).

Structural and Spectroscopic Analysis

Crystal Structure and Spectral Properties :An in-depth analysis of the crystal structure and spectral properties of a hemicyanine dye showed the influence of molecular structure on its electronic and optical behavior. Similar studies can provide insights into the structural and electronic characteristics of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide, particularly its optical and electronic applications (Zhang et al., 2008).

properties

IUPAC Name |

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO2.HI/c1-4-5-6-8-15-22-16-9-7-10-19(22)13-11-18-12-14-20(23-2)17-21(18)24-3;/h7,9-14,16-17H,4-6,8,15H2,1-3H3;1H/q+1;/p-1/b13-11+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWPBAJHAZIQEN-BNSHTTSQSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1C=CC2=C(C=C(C=C2)OC)OC.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[N+]1=CC=CC=C1/C=C/C2=C(C=C(C=C2)OC)OC.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)

![[3-Amino-5-[(4-ethylphenyl)amino]-4-(propylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2628646.png)

![(3-Methylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2628648.png)

![N-(7-Oxo-6-azaspiro[3.4]octan-2-yl)but-2-ynamide](/img/structure/B2628649.png)

![9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2628650.png)

![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)